An In-depth Technical Guide to 1-(Pyrrolidin-3-YL)prop-2-EN-1-one: A Privileged Scaffold with a Covalent Trajectory
An In-depth Technical Guide to 1-(Pyrrolidin-3-YL)prop-2-EN-1-one: A Privileged Scaffold with a Covalent Trajectory
Introduction
In the landscape of modern drug discovery, the rational design of therapeutic agents with high potency and specificity is paramount. Within this context, the molecule 1-(Pyrrolidin-3-YL)prop-2-EN-1-one emerges as a compound of significant interest. It represents a confluence of two powerful motifs in medicinal chemistry: the three-dimensional, sp³-rich pyrrolidine scaffold and the electrophilic acrylamide "warhead." This guide provides a comprehensive technical overview of its chemical properties, potential synthesis, and foreseeable applications, particularly in the realm of targeted covalent inhibitors.
The pyrrolidine ring, a five-membered saturated heterocycle, is a "privileged scaffold," frequently found in natural products and FDA-approved drugs.[1][2][3] Its non-planar structure allows for the exploration of three-dimensional chemical space, a crucial aspect for achieving specific interactions with biological targets.[4][5] On the other hand, the acrylamide moiety is a well-established electrophilic group capable of forming a covalent bond with nucleophilic residues, most notably cysteine, on target proteins.[6][7] This covalent interaction can lead to irreversible inhibition, offering advantages such as enhanced potency and a prolonged duration of action.[8][9]
This document will delve into the constituent parts of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one to build a comprehensive profile of the molecule as a whole, providing researchers and drug development professionals with a foundational understanding of its potential.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | Calculated |
| Molecular Weight | 125.17 g/mol | Calculated |
| Monoisotopic Mass | 125.084064 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [10] (for a similar structure) |
| XLogP3-AA (Predicted Lipophilicity) | -0.4 | [10] (for a similar structure) |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
The predicted low lipophilicity (XLogP3-AA of -0.4) and the presence of hydrogen bond donors and acceptors suggest that 1-(Pyrrolidin-3-YL)prop-2-EN-1-one is likely to have moderate aqueous solubility.[3] The pyrrolidine nitrogen will be basic, with a pKa similar to other secondary amines.[2]
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its unique structural and physicochemical properties.[11][12] Its significance can be attributed to several key factors:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a rigid, three-dimensional scaffold. This is in contrast to flat, aromatic systems and is crucial for creating molecules with precise spatial arrangements of functional groups, leading to highly specific interactions with biological targets.[1][4]
-
Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, allowing for the synthesis of a diverse array of stereoisomers. The spatial orientation of substituents can dramatically influence the biological activity of a molecule by altering its binding mode to target proteins.[1][4]
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, influencing the molecule's solubility and ability to interact with biological targets.[3] The overall physicochemical properties of the scaffold can be fine-tuned through substitution on the ring.
-
Synthetic Versatility: The pyrrolidine ring is amenable to a wide range of chemical modifications at various positions, enabling the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.[13]
Caption: Key structural features of the pyrrolidine ring.
The Acrylamide Moiety: A Covalent Warhead
The prop-2-en-1-one, or acrylamide, functional group is a well-characterized "warhead" in the design of targeted covalent inhibitors.[7][9] Covalent inhibitors form a stable, covalent bond with their target protein, which can offer several advantages over non-covalent inhibitors:
-
Increased Potency and Efficacy: By forming an irreversible bond, covalent inhibitors can achieve a level of target inhibition that is difficult to attain with reversible binders.[8]
-
Prolonged Duration of Action: The irreversible nature of the interaction means that the inhibitory effect can persist long after the drug has been cleared from systemic circulation.[8]
-
Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding site.[14]
The reactivity of the acrylamide group is based on a Michael addition reaction, where a nucleophilic residue from the target protein attacks the β-carbon of the α,β-unsaturated carbonyl system.[6] Cysteine is the most common target for acrylamide-based inhibitors due to the high nucleophilicity of its thiol side chain.[7]
Caption: The mechanism of covalent bond formation.
Synthesis and Reactivity
A plausible and efficient synthesis of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one would involve the acylation of a suitably protected 3-aminopyrrolidine derivative with acryloyl chloride, followed by deprotection.
Proposed Synthetic Protocol
-
Protection of the Pyrrolidine Nitrogen: Commercially available (S)- or (R)-3-aminopyrrolidine dihydrochloride is first neutralized and then protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent self-reaction and ensure selective acylation of the primary amine.
-
Acylation: The Boc-protected 3-aminopyrrolidine is then reacted with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran at a low temperature (e.g., 0 °C) to control the reactivity of the acid chloride.
-
Deprotection: The resulting Boc-protected 1-(pyrrolidin-3-YL)prop-2-EN-1-one is then deprotected under acidic conditions, for example, with trifluoroacetic acid in dichloromethane, to yield the final product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 1-(Pyrrolidin-3-YL)prop-2-EN-1-one.
The primary site of reactivity for this molecule is the electrophilic β-carbon of the acrylamide moiety, making it susceptible to attack by nucleophiles. The pyrrolidine nitrogen, as a secondary amine, will also exhibit nucleophilic and basic properties.
Potential Applications in Drug Discovery
The combination of a privileged scaffold and a covalent warhead makes 1-(Pyrrolidin-3-YL)prop-2-EN-1-one a highly attractive molecule for the development of targeted covalent inhibitors. Its potential applications span a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[12]
The acrylamide warhead has been successfully employed in a number of approved drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the epidermal growth factor receptor (EGFR) inhibitor osimertinib.[8] These examples validate the clinical potential of covalent inhibitors.[9]
The pyrrolidine scaffold can be further functionalized to enhance the selectivity and binding affinity of the molecule for a specific target protein. For example, substituents can be introduced at other positions on the ring to exploit additional binding pockets on the target protein.[15]
Predicted Spectroscopic Characterization
The structural features of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one would give rise to a characteristic spectroscopic signature.
-
¹H NMR: The ¹H NMR spectrum would be expected to show signals corresponding to the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), a multiplet for the proton at the 3-position of the pyrrolidine ring, and a series of multiplets for the remaining pyrrolidine ring protons. The N-H proton of the pyrrolidine would likely appear as a broad singlet.
-
¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the amide (around 165-175 ppm), signals for the two vinyl carbons, and signals for the four carbons of the pyrrolidine ring.
-
IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the amide carbonyl stretch (around 1650 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol ).
Safety and Handling
As with any reactive chemical, proper safety precautions should be taken when handling 1-(Pyrrolidin-3-YL)prop-2-EN-1-one.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[17]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[18] The compound should be stored under an inert atmosphere to prevent polymerization of the acrylamide moiety.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(Pyrrolidin-3-YL)prop-2-EN-1-one represents a molecule of high potential in the field of drug discovery. Its unique combination of a three-dimensional, privileged pyrrolidine scaffold and a reactive acrylamide warhead positions it as an ideal starting point for the development of novel targeted covalent inhibitors. While further experimental validation of its properties and biological activity is required, the foundational chemical principles outlined in this guide provide a strong rationale for its investigation as a valuable tool for chemical biology and medicinal chemistry.
References
- Li Petri, G., D'Annessa, I., & Ruda, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
-
Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]
-
Evotec. (n.d.). Covalent Drug Discovery. Retrieved from [Link]
- Zhang, T., Li, Y., & Liu, Y. (2025).
- Poyraz, S., Yilmaz, A. D., Acar, Ç., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774.
-
Wikipedia. (2023, December 29). Pyrrolidine. In Wikipedia. Retrieved from [Link]
-
CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]
-
NIST. (n.d.). (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(3S)-pyrrolidin-3-yl]prop-2-en-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Propan-2-ylpiperidin-3-yl)pyrrolidin-2-one. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Gamal, K. M. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M1487.
-
NIST. (n.d.). (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one. In NIST Chemistry WebBook. Retrieved from [Link]
- El-Gamal, K. M., Abdel-Aziz, A. A.-M., & Al-Suwaidan, I. A. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2402988.
- Woźniak, M. K., Wiergowska, M., & Szczeblewski, P. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4701.
- Li Petri, G., D'Annessa, I., & Ruda, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchSquare.
- Sweeney, J. B., & Doulcet, J. (2021).
-
ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(pyrrolidin-1-yl)prop-2-en-1-one (C7H11NO). Retrieved from [Link]
- Li Petri, G., D'Annessa, I., & Ruda, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
-
PubChem. (n.d.). 1-(Pyrrolidin-3-yl)ethanone. Retrieved from [Link]
-
Wikipedia. (2024, February 16). Tirzepatide. In Wikipedia. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 8. Covalent Drugs | Evotec [evotec.com]
- 9. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 10. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 13. 1-(Prop-2-yn-1-yl)pyrrolidine | 7223-42-9 | Benchchem [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. lobachemie.com [lobachemie.com]
- 18. fishersci.com [fishersci.com]
